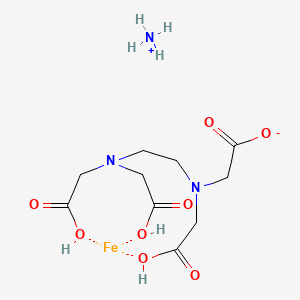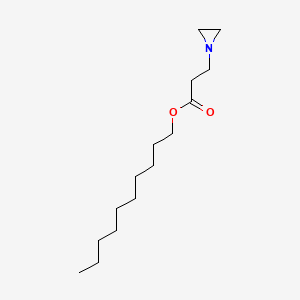
Propionic acid, 3-(1-aziridinyl)-, decyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aziridinyl)propionic acid decyl ester is an organic compound with the molecular formula C15H29NO2. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a decyl ester group, and the hydrogen atom of the β-carbon is replaced by an aziridinyl group. This compound is known for its unique chemical structure, which imparts distinct properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aziridinyl)propionic acid decyl ester typically involves the esterification of 3-(1-Aziridinyl)propionic acid with decanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Aziridinyl)propionic acid decyl ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized acid catalysts can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aziridinyl)propionic acid decyl ester undergoes various chemical reactions, including:
Oxidation: The aziridinyl group can be oxidized to form corresponding oxazolidinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aziridinyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: 3-(1-Aziridinyl)propanol
Substitution: Substituted aziridines
Applications De Recherche Scientifique
3-(1-Aziridinyl)propionic acid decyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form covalent bonds with DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(1-Aziridinyl)propionic acid decyl ester involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridinyl group is highly reactive and can form three-membered ring structures with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in enzyme inhibition and protein modification studies, where the compound can irreversibly inhibit enzyme activity by forming covalent bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Aziridinyl)propionic acid methyl ester
- 3-(1-Aziridinyl)propionic acid ethyl ester
- 3-(1-Aziridinyl)propionic acid butyl ester
Uniqueness
3-(1-Aziridinyl)propionic acid decyl ester is unique due to its longer alkyl chain, which imparts increased hydrophobicity and potentially enhances its interaction with lipid membranes. This property can be advantageous in drug delivery applications, where increased membrane permeability is desired. Additionally, the longer alkyl chain may influence the compound’s solubility and reactivity, making it distinct from its shorter-chain analogs.
Propriétés
Numéro CAS |
4078-31-3 |
|---|---|
Formule moléculaire |
C15H29NO2 |
Poids moléculaire |
255.40 g/mol |
Nom IUPAC |
decyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-9-14-18-15(17)10-11-16-12-13-16/h2-14H2,1H3 |
Clé InChI |
PICLSMCDEFZQTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CCN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)
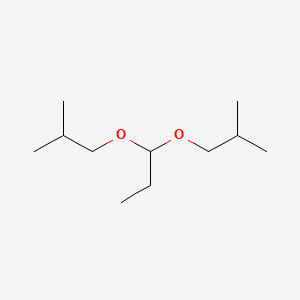
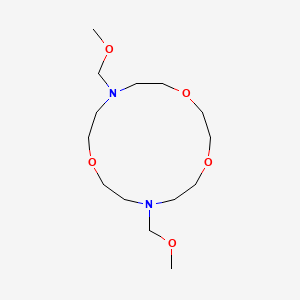
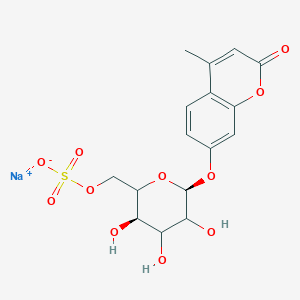
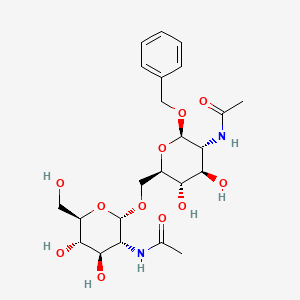
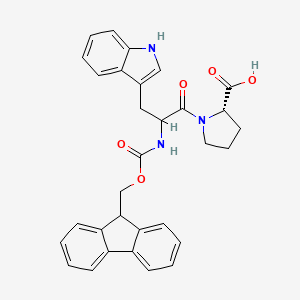
![9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL](/img/structure/B13819354.png)
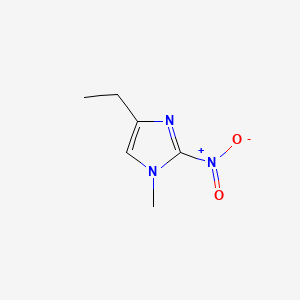
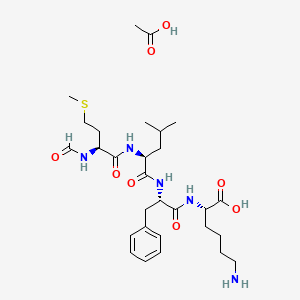
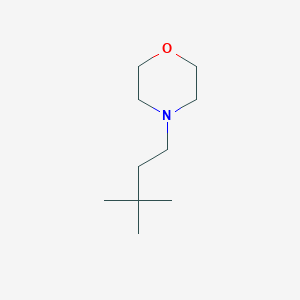
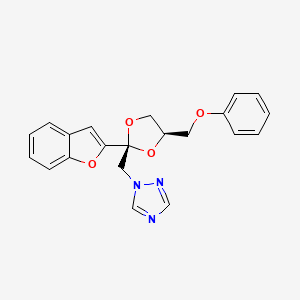
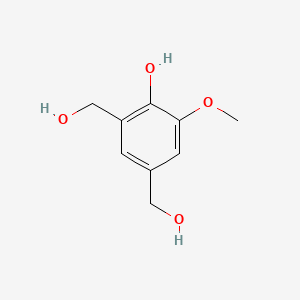
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)
